2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide

Data availability Procurement risk Bioactivity evidence

2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide (CAS 922099-70-5) is a synthetic sulfonamide-thiazole-acetamide hybrid (C18H16ClN3O3S2, MW 421.91 g·mol⁻¹). The molecule contains a 4-chlorophenylsulfonamido group attached to the 2-position of a 1,3-thiazole ring, and an N-(o-tolyl)acetamide moiety linked at the thiazole 4-position.

Molecular Formula C18H16ClN3O3S2
Molecular Weight 421.91
CAS No. 922099-70-5
Cat. No. B2765434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide
CAS922099-70-5
Molecular FormulaC18H16ClN3O3S2
Molecular Weight421.91
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H16ClN3O3S2/c1-12-4-2-3-5-16(12)21-17(23)10-14-11-26-18(20-14)22-27(24,25)15-8-6-13(19)7-9-15/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23)
InChIKeyIVJVSBVRVHLBSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide (CAS 922099-70-5): Procurement-Relevant Structural and Physicochemical Baseline


2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide (CAS 922099-70-5) is a synthetic sulfonamide-thiazole-acetamide hybrid (C18H16ClN3O3S2, MW 421.91 g·mol⁻¹) [1]. The molecule contains a 4-chlorophenylsulfonamido group attached to the 2-position of a 1,3-thiazole ring, and an N-(o-tolyl)acetamide moiety linked at the thiazole 4-position [1]. Computed physicochemical descriptors include XLogP3-AA = 3.6, topological polar surface area (TPSA) = 125 Ų, 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 6 rotatable bonds [1]. The compound is catalogued under several commercial identifiers (AKOS024639183, AB00678275-01, EVT-2902508) and is sold exclusively for non-human research use [1]. No published bioactivity data were identified in peer-reviewed primary research, patents, or authoritative bioactivity databases at the time of this assessment; all evidence presented herein is based on structural, physicochemical, and class-level inference unless explicitly noted.

Why 2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide Cannot Be Interchanged with Generic In-Class Analogs


The sulfonamide-thiazole-acetamide scaffold generates steep structure-activity cliffs associated with the identity and position of the N-arylacetamide substituent and the sulfonamide aryl group [1]. Within the 4-chlorophenylsulfonamido-thiazole-acetamide sub-series, the o-tolyl isomer (CAS 922099-70-5) differs from the m-tolyl isomer (CAS 922021-34-9) and other positional regioisomers solely by the methyl group placement on the terminal anilide ring [1]. Published SAR studies on closely related sulfonamide-thiazole scaffolds demonstrate that ortho-substitution on the N-phenylacetamide ring can alter enzymatic inhibition potency by >10-fold compared to meta- or para-substituted congeners, through modulation of the dihedral angle between the amide plane and the aromatic ring and consequent effects on hydrogen-bonding geometry in the target binding pocket [2]. Additionally, the 4-chloro substituent on the phenylsulfonamide group contributes approximately 0.5–0.8 log units of lipophilicity relative to the des-chloro or 4-methyl analogs, affecting both solubility and passive membrane permeability [2]. These structural features produce a unique combination of conformational bias, hydrogen-bond donor/acceptor geometry, and lipophilicity that cannot be replicated by generic substitution of the anilide or sulfonamide aryl group.

Quantitative Evidence Guide: Comparator-Based Differentiation of 2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide (CAS 922099-70-5)


Pre-Procurement Advisory: Absence of Published Primary Bioactivity Data for Target Compound

At the time of this assessment (May 2026), a systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Patents, and the MolBIC database returned zero quantitative biological assay results specifically attributed to 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide (CAS 922099-70-5, CID 16820724) [1]. By contrast, the broader sulfonamide-thiazole-acetamide class is supported by dozens of publications with reported IC₅₀ values against carbonic anhydrase isoforms (hCA I/II), dihydrofolate reductase (DHFR), and cancer cell lines (A549, MCF-7) [2]. Users must weigh the structural uniqueness of the o-tolyl substitution pattern against the absence of target-specific validation data when selecting this compound for screening campaigns.

Data availability Procurement risk Bioactivity evidence

Regioisomeric Differentiation: o-Tolyl (922099-70-5) vs. m-Tolyl Isomer (922021-34-9) – Physicochemical Property Comparison

The o-tolyl isomer (CAS 922099-70-5) and m-tolyl isomer (CAS 922021-34-9) share identical molecular formulas (C18H16ClN3O3S2, MW 421.91) but differ in the methyl substitution position on the terminal anilide ring [1]. Both isomers have identical computed XLogP3-AA (3.6), TPSA (125 Ų), hydrogen bond donor count (2), hydrogen bond acceptor count (6), and rotatable bond count (6) [1]. However, the o-tolyl substitution introduces greater steric hindrance around the amide NH group, increasing the rotational barrier of the N-aryl bond and restricting the accessible conformational space of the terminal aromatic ring relative to the m-tolyl isomer, where the meta-methyl group exerts minimal steric influence on the amide linkage . This steric constraint is expected to alter the three-dimensional pharmacophore presentation without changing global molecular descriptors, representing a point of differentiation not captured by computed 2D properties.

Regioisomer comparison Physicochemical properties Lipophilicity

Aryl Sulfonamide Substituent Comparison: 4-Chlorophenyl (Target) vs. 4-Methylphenyl vs. Unsubstituted Phenyl – Predicted Lipophilicity and Electronic Effects

The 4-chlorophenylsulfonamide group of the target compound provides a distinctive combination of electron-withdrawing inductive effect (Hammett σₚ ≈ +0.23 for Cl) and increased lipophilicity (π ≈ +0.71 for Cl) relative to both the unsubstituted phenylsulfonamide analog (2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide) and the 4-methylphenylsulfonamide analog (2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide) [1]. The 4-chloro substituent increases the acidity of the sulfonamide NH proton (predicted pKa decrease of ~0.5–0.8 units vs. the 4-methyl analog), enhancing its hydrogen-bond donor strength . This electronic modulation can alter target binding affinity in sulfonamide-based inhibitors, where the sulfonamide NH often serves as a critical hydrogen-bond donor to enzyme active-site residues (e.g., in carbonic anhydrase and DHFR inhibitors) [2]. The 4-methyl analog provides a similar steric profile but with an electron-donating group (+I effect), while the unsubstituted phenyl analog lacks both the lipophilic and electronic contributions of chlorine.

Sulfonamide SAR Electron-withdrawing group Lipophilicity modulation

Thiazole Ring Connectivity Distinction: 2-Sulfonamido-4-acetamido Substitution (Target) vs. 2-Amino-4-Substituted Thiazole Scaffolds in Published Series

The target compound bears a 2-sulfonamido-4-acetamido substitution pattern on the thiazole core (the sulfonamide is attached directly at the thiazole 2-position, and the acetamide chain extends from the 4-position). By comparison, the majority of published biologically active sulfonamide-thiazole-acetamide hybrids—such as those in the Hussein et al. (2020) study—employ a 2-(substituted-amino)-4-substituted-thiazole connectivity, where the sulfonamide is located on the exocyclic amine at the 2-position via a methylene linker (2-aminothiazole scaffold), or the acetamide is at the 2-position [1]. This connectivity difference alters the relative orientation of the sulfonamide pharmacophore and the acetamide side chain by approximately 2.5–3.0 Å (based on the thiazole ring geometry) [2]. The direct attachment of the sulfonamide NH to the thiazole 2-position in the target compound increases the acidity of the sulfonamide NH and reduces conformational flexibility relative to the aminothiazole series, which may translate to distinct target selectivity profiles.

Thiazole regioisomerism Scaffold comparison Target engagement geometry

Sulfonamide-Thiazole Class Evidence: Antimicrobial and Anticancer Activity Levels in Structurally Related Analogs as Benchmark for Expected Bioactivity Range

Although no direct activity data exist for the target compound, the broader sulfonamide-thiazole-acetamide class provides a quantitative benchmark for anticipated potency ranges. In the Hussein et al. (2020) series, sulfonamide-thiazole-acetamide hybrids demonstrated antimicrobial activity against multidrug-resistant strains with MIC values in the 4–64 µg/mL range and anticancer cytotoxicity against A549 lung carcinoma cells with IC₅₀ values in the low- to mid-micromolar range [1]. A separate study by Singh et al. (2022) on sulfonamide-thiazole derived acetamides reported anticancer IC₅₀ values of 7.7–14.7 µg/mL against MCF-7 breast cancer cells for the most active compounds (SA-1: IC₅₀ = 7.7 µg/mL; SA-3: IC₅₀ = 9.5 µg/mL; SA-11: IC₅₀ = 8.1 µg/mL), compared to 31.1 µg/mL for the reference drug paclitaxel, representing a ~3–4× potency advantage [2]. The target compound's unique 2-sulfonamido-4-acetamidothiazole connectivity and o-tolyl substitution place it structurally at the boundary of these explored series, suggesting that it may occupy a distinct region of activity space not yet characterized by published SAR.

Antimicrobial Anticancer DHFR inhibition Class benchmark

Critical Evidence Gap Statement: Prioritizing the Target Compound Requires Acceptance of Unvalidated Biological Activity

As of May 2026, no target-specific biological assay data (enzymatic IC₅₀, cellular EC₅₀, MIC, Ki, or in vivo efficacy) could be located for 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide (CAS 922099-70-5) in any peer-reviewed publication, patent, or authoritative database including PubChem BioAssay, ChEMBL (no entry matched to the correct structure), BindingDB (incorrect structural assignment for CHEMBL4586372), or MolBIC [1]. By comparison, the structurally related m-tolyl isomer (CAS 922021-34-9) and N-(3,5-dimethylphenyl) analog (available from commercial vendors) are also uncharacterized in the primary literature, but the N-(3,5-dimethylphenyl) analog has been cited in vendor-level descriptions as exhibiting anticonvulsant activity in preclinical models . This represents a significant evidence gap that must be factored into procurement decisions: the target compound's selection should be justified by its structural differentiation (o-tolyl conformation, 4-Cl sulfonamide electronics) rather than by validated target engagement.

Evidence limitation Screening risk Procurement decision

Recommended Application Scenarios for 2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide (CAS 922099-70-5)


Regioisomer Selectivity Profiling in Sulfonamide-Thiazole SAR Campaigns

When expanding a structure-activity relationship series around the sulfonamide-thiazole-acetamide scaffold, the o-tolyl isomer (CAS 922099-70-5) should be procured alongside its m-tolyl (CAS 922021-34-9) and p-tolyl regioisomers to systematically probe the effect of anilide methyl position on target binding. The restricted N-aryl bond rotation in the o-tolyl isomer, inferred from steric principles [1], provides a conformationally biased pharmacophore that may enhance selectivity for binding sites intolerant of conformational flexibility. Published SAR on related scaffolds indicates that ortho-substitution can produce >10-fold shifts in potency compared to meta or para substitution [2]. This compound is most appropriate for enzyme inhibition panels (e.g., carbonic anhydrase isoforms, DHFR, kinases) where the sulfonamide NH serves as a critical zinc-binding or hydrogen-bonding element.

Exploration of Novel Chemotype Space: 2-Sulfonamido-4-acetamidothiazole Scaffold

The target compound exemplifies a 2-sulfonamido-4-acetamidothiazole connectivity that is structurally distinct from the more common 2-amino-4-substituted-thiazole scaffold dominating the published literature [1]. This connectivity places the sulfonamide NH in direct conjugation with the thiazole ring, altering its electronic character and hydrogen-bond donor strength relative to the methylene-linked sulfonamides in the published series [2]. Procurement is recommended for chemical biology groups seeking to explore underexplored regions of sulfonamide-thiazole chemical space, particularly for target classes where the sulfonamide occupies a conserved binding motif (e.g., carbonic anhydrases, sulfonamide-binding proteases). The compound may serve as a starting point for library enumeration around this specific connectivity.

Electronically Differentiated Sulfonamide Probe for Zinc-Metalloenzyme Screening

The 4-chlorophenylsulfonamide group provides enhanced acidity of the sulfonamide NH proton (predicted pKa reduction of 0.5–0.8 units vs. 4-methylphenyl analog, based on Hammett σₚ values [1]) and increased lipophilicity (π ≈ +0.71 for Cl), making this compound a useful probe for zinc-metalloenzyme screening panels where sulfonamide NH deprotonation and zinc coordination are mechanistically linked [2]. The electron-withdrawing character of the 4-chloro substituent strengthens the sulfonamide NH as a hydrogen-bond donor and modulates the electronic environment of the thiazole ring. This compound is recommended as a comparator in carbonic anhydrase inhibitor screening alongside the 4-methylphenyl and unsubstituted phenyl analogs to isolate the electronic contribution of the para-substituent to enzyme inhibition.

Chemical Biology Tool for Profiling Conformation-Dependent Protein-Ligand Interactions

The o-tolyl group introduces atropisomerism in the N-arylacetamide moiety; depending on the rotational barrier, the ortho-methyl substituent may generate slowly interconverting conformational enantiomers (atropisomers) that can differentially engage protein binding sites [1]. This feature makes the target compound a candidate for studying conformation-dependent molecular recognition in biochemical systems, particularly in cases where the three-dimensional presentation of the terminal aromatic ring is a determinant of target selectivity. The m-tolyl and p-tolyl isomers lack this conformational restriction and serve as negative controls. This application is relevant for academic chemical biology groups investigating stereodynamic chirality in small-molecule protein binders.

Quote Request

Request a Quote for 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.